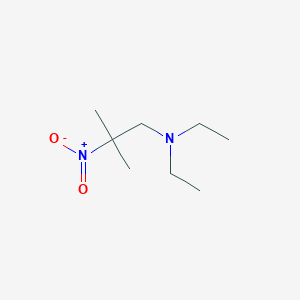

1-Diethylamino-2-methyl-2-nitropropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Diethylamino-2-methyl-2-nitropropane is a useful research compound. Its molecular formula is C8H18N2O2 and its molecular weight is 174.244. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Kinetics and Mechanism Studies

Mannich Base Dissociation : Research by Belikov et al. (1970) focused on the decomposition rates of various compounds, including 1-diethylamino-2-methyl-2-nitropropane, in water. They observed that the dissociation rates were influenced by the size of alkyl substituents and the leaving group. This study provides insight into the reaction mechanisms involving unimolecular dissociation and the formation of immonium ions and carbanions (Belikov et al., 1970).

Decomposition Kinetics : Dolgaya et al. (1968) studied the decomposition kinetics of 1-diethylamino-2,2-dinitropropane, a related compound, in different acidic solutions. They found that changing the leaving group significantly affected the rate of decomposition (Dolgaya et al., 1968).

Chemical Synthesis and Organic Chemistry Applications

Synthesis of Novel Compounds : A study by Rimkus and Sewald (2003) reported the enantioselective synthesis of β2-homoamino acids, starting from nitroolefins like methyl 3-nitropropenoate, which shares a structural similarity with this compound. Their method highlights potential applications in synthesizing complex organic molecules (Rimkus & Sewald, 2003).

Organic Crystal Synthesis : Wang (2021) developed an innovative method for synthesizing organic crystals, like 4-nitro 2-diethylamino 5-methyl pyridine, from compounds including 2-diethylamino 6-methyl pyridine. This research demonstrates the utility of such compounds in pharmaceutical synthesis and organic material production (Wang, 2021).

Molecular Interaction and Mechanistic Studies

Molecular Interaction Studies : Gobin et al. (2004) conducted spectroscopic studies on molecular interactions in mixtures including 2-nitropropane/n-ethylamine. They observed specific molecular interactions under pressure, which can be relevant to understanding the behavior of similar compounds like this compound (Gobin et al., 2004).

Reaction Mechanism Elucidation : The study by Newcombe and Norris (1978) on the substitution reactions of nitrothiophens with nitropropane ions, including 2-nitropropan-2-ide, provides insights into the mechanisms of such reactions. This research is vital for understanding the chemical behavior and potential applications of related nitropropane compounds (Newcombe & Norris, 1978).

Safety and Hazards

Propiedades

IUPAC Name |

N,N-diethyl-2-methyl-2-nitropropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-5-9(6-2)7-8(3,4)10(11)12/h5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIDUZCCMHNVHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)(C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

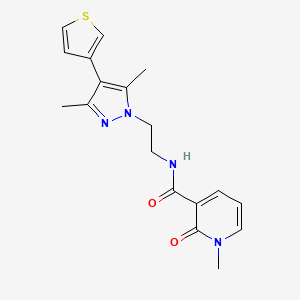

![3,4,5-triethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2598789.png)

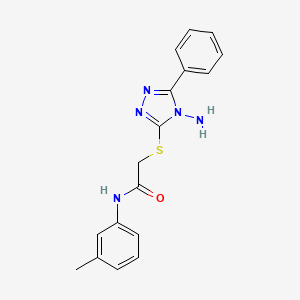

![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4,6-dibromophenol](/img/structure/B2598791.png)

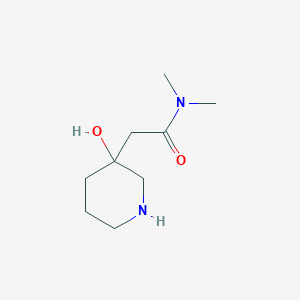

![4-{4-cyano-5-[(4-fluorobenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2598800.png)

![2-Fluoro-N-[(1-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2598810.png)